Ethanamine, ion(1-)
CAS No.: 54448-40-7
Cat. No.: VC14291581
Molecular Formula: C2H6N-
Molecular Weight: 44.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54448-40-7 |
|---|---|
| Molecular Formula | C2H6N- |
| Molecular Weight | 44.08 g/mol |
| IUPAC Name | ethylazanide |
| Standard InChI | InChI=1S/C2H6N/c1-2-3/h3H,2H2,1H3/q-1 |
| Standard InChI Key | CKTNHGVJKUQEBM-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH-] |
Introduction
Structural Characteristics
Molecular Geometry and Bonding
Ethanamine, ion(1-) adopts a trigonal pyramidal geometry, with the nitrogen atom bearing a formal negative charge. The deprotonation of ethylamine (C₂H₅NH₂ → C₂H₅NH⁻ + H⁺) results in a lone pair on nitrogen, enhancing nucleophilicity. Computational studies using the MINDO/2 method reveal that the ion exhibits resonance stabilization, with partial double-bond character between nitrogen and adjacent carbons .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₆N⁻ | |
| Molecular Weight | 44.08 g/mol | |
| Parent Compound | Ethylamine (CID 6341) | |
| Hybridization (N) | sp³ |
Synthesis and Formation Pathways
Deprotonation of Ethylamine
The ion(1-) is generated via deprotonation of ethylamine in basic media:
This reaction is favored in polar solvents like methanol, which stabilize the ionic species through solvation .
Electrochemical Pathways
In mass spectrometry, electron-impact ionization of ethylamine produces the ion(1-) through heterolytic cleavage, as demonstrated by J-Stage studies . The dissociation behavior is influenced by the electronic structure of the nitrogen center, with potential energy curves indicating stabilization via resonance .
Chemical Reactivity and Stability
Nucleophilic Behavior
The lone pair on nitrogen renders ethanaminide a potent nucleophile. It participates in:
-
Schiff Base Formation: Reacts with carbonyl compounds to form imine complexes, as observed in metal-ion coordination studies .
-
Arbuzov Reactions: Acts as a nucleophile in phosphonate synthesis, with DFT calculations showing lowered reaction barriers in polar solvents .
Thermodynamic Stability
Thermochemical data from NIST indicate that the ion(1-) is stabilized by solvation in polar media. The enthalpy of formation (ΔfH°) for related amines, such as diethylamine, is -99.8 kJ/mol in the gas phase, suggesting comparable stability for ethanaminide .
Table 2: Thermodynamic Parameters
Applications in Research and Industry
Corrosion Inhibition
Ethylamine derivatives, including the ion(1-), inhibit mild steel corrosion in acidic environments. Studies show a 40–60% reduction in corrosion rate at 0.1–0.5 M concentrations, attributed to adsorption on metal surfaces via the nitrogen lone pair .
Biochemical Relevance
The ion(1-) is implicated in DNA adduct formation with alkylating agents like cyclophosphamide. In vivo studies identify N-(2-hydroxyethyl)-N-[2-(7-guaninyl)ethyl]amine as a major adduct, highlighting its role in genotoxicity .
Spectroscopic and Computational Insights
Infrared Spectroscopy
Vibrational modes of the NH⁻ group appear at 3310–3350 cm⁻¹ (N–H stretch) and 1598 cm⁻¹ (N–H bend), as per IR spectra of analogous amines .
Computational Modeling
DFT studies on related systems (e.g., ethyl chloride reactions) predict that solvation in methanol (ε = 32.7) lowers activation barriers by 15–20% compared to non-polar media .
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